Boc-lys(ME)2-OH
CAS No.: 65671-53-6
Cat. No.: VC21550474
Molecular Formula: C13H26N2O4
Molecular Weight: 274.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 65671-53-6 |
---|---|
Molecular Formula | C13H26N2O4 |
Molecular Weight | 274.36 g/mol |
IUPAC Name | (2S)-6-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Standard InChI | InChI=1S/C13H26N2O4/c1-13(2,3)19-12(18)14-10(11(16)17)8-6-7-9-15(4)5/h10H,6-9H2,1-5H3,(H,14,18)(H,16,17)/t10-/m0/s1 |
Standard InChI Key | KPXRFYHPDPDJSY-JTQLQIEISA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCCC[NH+](C)C)C(=O)[O-] |
SMILES | CC(C)(C)OC(=O)NC(CCCCN(C)C)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCCC[NH+](C)C)C(=O)[O-] |
Introduction
Chemical Identity and Structure
Boc-lys(ME)2-OH, formally known as N-tert-butoxycarbonyl-N6,N6-dimethyl-L-lysine, is a modified form of the amino acid lysine with specific protecting groups that make it suitable for peptide synthesis applications . The compound features a tert-butoxycarbonyl (Boc) group protecting the alpha-amino position and two methyl groups attached to the epsilon-amino group of lysine . This particular arrangement enables controlled incorporation of dimethylated lysine residues into peptide sequences.
Physical and Chemical Properties
The compound possesses distinct chemical characteristics that define its utility in biochemical applications. The following table outlines the key properties of Boc-lys(ME)2-OH:
Property | Value |
---|---|
IUPAC Name | (2S)-6-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Molecular Formula | C13H26N2O4 |
Molecular Weight | 274.36 g/mol |
CAS Number | 65671-53-6 |
European Community Number | 987-459-9 |
Storage Temperature | 2-30°C |
SMILES Notation | CC(C)(C)OC(=O)NC@@HC(=O)O |
InChI Key | KPXRFYHPDPDJSY-JTQLQIEISA-N |
The compound's structure contains several functional groups critical to its applications: the Boc protecting group, dimethylated epsilon-amino group, and free carboxylic acid group that enables peptide bond formation . This specific arrangement of functional groups facilitates its role as a building block in peptide synthesis while preventing unwanted side reactions during the synthesis process.
Applications in Peptide Synthesis
Boc-lys(ME)2-OH serves as an essential building block in peptide synthesis, particularly for introducing the naturally occurring amino acid Nε,Nε-dimethyl-L-lysine into peptide sequences . This capability is crucial for researchers studying post-translational modifications and their effects on protein function.
Role in Solid-Phase Peptide Synthesis
In solid-phase peptide synthesis (SPPS), Boc-lys(ME)2-OH enables the controlled incorporation of dimethylated lysine residues. The Boc protecting group prevents unwanted reactions during the synthesis process by protecting the alpha-amino group, allowing for sequential addition of amino acids in the correct order. This protection strategy is essential for maintaining the fidelity of the peptide sequence during synthesis.
Significance in Modified Peptide Production
The incorporation of dimethylated lysine residues using Boc-lys(ME)2-OH can significantly alter the physical and chemical properties of peptides, affecting their:
These modifications enable researchers to create peptides that mimic naturally occurring post-translational modifications, providing valuable tools for studying biological processes and developing potential therapeutic agents.
Research Applications
Studies on Protein Modifications
Boc-lys(ME)2-OH plays a critical role in research focused on protein modifications and their biological significance. Dimethylated lysine residues occur naturally in various proteins and participate in essential cellular processes, including:
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Epigenetic regulation through histone modifications
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Protein-protein interaction networks
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Enzyme activity modulation
By incorporating dimethylated lysine into synthetic peptides using Boc-lys(ME)2-OH, researchers can systematically investigate how this specific modification influences protein function, interactions, and cellular responses.
Receptor Design and Molecular Recognition
Research involving Boc-lys(ME)2-OH has contributed to advances in synthetic receptor design for recognizing methylated lysine residues. One notable study described the development of a synthetic receptor (A2I) with significantly enhanced binding affinity for dimethyllysine, achieving a 32-fold improvement in binding affinity compared to previous receptors . This receptor exhibited approximately 2.5-fold increased preference for dimethyllysine versus trimethyllysine relative to the parent receptor .
These findings demonstrate how Boc-lys(ME)2-OH contributes to understanding effective strategies for binding hydrophilic, cationic guests in aqueous environments and advances progress toward synthetic receptors that selectively bind different methylation states of lysine . Such research has implications for developing molecular tools that can specifically detect and respond to protein modifications in biological systems.
Histone Modification Studies
Boc-lys(ME)2-OH facilitates research on histone modifications, which play crucial roles in gene expression regulation. By enabling the synthesis of peptides containing dimethylated lysine residues that mimic specific histone states, researchers can investigate how these modifications affect:
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Recruitment of transcriptional machinery
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DNA repair processes
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Cell cycle regulation
This research area has significant implications for understanding fundamental biological processes and developing potential interventions for diseases associated with dysregulated histone modifications.
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